Product packaging for Bindschedler's green(Cat. No.:CAS No. 4486-05-9)

Bindschedler's green

Cat. No.: B1594824
CAS No.: 4486-05-9
M. Wt: 254.35 g/mol
InChI Key: XLERXVGZMODBTM-UHFFFAOYSA-N
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Description

Genesis and Early Investigations in Organic Chemistry

The story of Bindschedler's green begins in the burgeoning field of synthetic dye chemistry in the late 1800s. It was first prepared by the Swiss chemist Robert Bindschedler. The synthesis involved the condensation of N,N-dimethylaniline with 4-nitroso-N,N-dimethylaniline or through the oxidative coupling of N,N-dimethylaniline with 4-amino-N,N-dimethylaniline, using sodium dichromate as an oxidizing agent. wikipedia.org This discovery was part of a broader movement in organic chemistry that saw the creation of a vast array of synthetic dyes, fundamentally changing the textile and other industries. Early investigations into this compound and its analogs focused on their properties as dyes and their basic chemical reactivity.

The initial work laid the foundation for understanding the structure and properties of indamine dyes. These early studies were largely empirical, focused on the synthesis of new colors and their application to various materials. The vibrant green hue of this compound made it a compound of interest for dyeing silk, wool, leather, jute, and cotton. mfa.org

Evolution of Research Perspectives on this compound

Over time, research on this compound has evolved significantly from its initial focus on dye applications. Scientists began to explore its unique chemical properties for a wider range of uses. A key development was the investigation of its leuco form, this compound leuco base. chemimpex.comontosight.ai This colorless precursor can be oxidized to the colored form, a property that has proven valuable in analytical chemistry. chemimpex.comontosight.ai

In the mid-20th century, researchers started to delve into the mechanistic aspects of its reactions and its utility in quantitative analysis. For instance, it was discovered that this compound reacts with hydrogen sulfide (B99878) to form methylene (B1212753) blue, a reaction that can be used for the photometric determination of hydrogen sulfide. wikipedia.org More recent research has explored its use in various assays, such as cytotoxicity assays and for measuring dehydrogenase activity. wikipedia.org The study of its photophysical properties has also become a significant area of research, with investigations into why this compound exhibits a redder hue than its structural analog, Michler's Hydrol Blue. acs.orgnih.gov

Significance of this compound in Contemporary Chemical Sciences

Today, this compound and its derivatives continue to be relevant in several areas of chemical science. Its application as a redox indicator and in analytical methods remains a cornerstone of its utility. For example, it is used in the automated determination of vanadium(IV) and (V) in natural waters. researchgate.net

Furthermore, the fundamental structure of this compound serves as a scaffold for the development of new functional dyes. Researchers have synthesized unsymmetrical indamine dyes derived from its basic structure to create materials with specific light absorption properties, including those that absorb in the near-infrared (NIR) region. researchgate.net The compound is also utilized in high-throughput screening assays in biotechnology, for example, in the optimization of enzyme activity. nih.gov The ongoing research into this compound-based arylamines and their polycationic species with high-spin multiplicity highlights its role in the development of advanced materials with unique electronic properties. acs.org

Interactive Data Tables

Below are interactive tables summarizing key properties and applications of this compound and its leuco base.

Chemical and Physical Properties of this compound and its Leuco Base
PropertyThis compoundThis compound Leuco Base
Molecular FormulaC16H20ClN3C16H21N3
AppearanceGreen solidWhite to gray to red powder/crystal
Absorption Maximum (λmax)727 nmNot applicable (colorless)
Melting PointData not readily available119 - 123 °C
Applications of this compound and its Leuco Base
Application AreaSpecific UseForm Used
Dye IndustryDyeing textiles (silk, wool), leather, paper. mfa.orgchemimpex.comThis compound
Analytical ChemistryRedox indicator. chemimpex.comThis compound/Leuco Base
Quantitative determination of hydrogen sulfide. wikipedia.orgThis compound
Catalytic detection in automated water analysis. researchgate.netThis compound Leuco Base
BiotechnologyEnzyme activity assays (e.g., dehydrogenase, peroxidase). wikipedia.orgnih.govThis compound/Leuco Base
Materials SciencePrecursor for near-IR absorbing dyes. researchgate.netThis compound scaffold

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N3+ B1594824 Bindschedler's green CAS No. 4486-05-9

Properties

IUPAC Name

[4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N3.ClH/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4;/h5-12H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNALXNJOCZGMK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=[N+](C)C)C=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963288
Record name 4-{[4-(Dimethylamino)phenyl]imino}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride
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Molecular Weight

289.80 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4486-05-9
Record name Bindschedler's green
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Record name Bindschedler's green
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Record name Bindschedler's green
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Record name 4-{[4-(Dimethylamino)phenyl]imino}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride
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Record name [4-[[4-(dimethylamino)phenyl]imino]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride
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Synthetic Methodologies for Bindschedler S Green and Its Leuco Base

Classical Synthetic Approaches to Bindschedler's Green

The traditional syntheses of this compound are rooted in foundational organic reactions, primarily involving condensation, cyclization, and oxidative coupling. These methods have been historically significant in the production of this and related dye compounds.

Condensation and Cyclization Reactions

The synthesis of related phenothiazine (B1677639) dyes, for which this compound can be an intermediate, often involves condensation and cyclization steps. For instance, the synthesis of Methylene (B1212753) Blue, a well-known diaminophenothiazine dye, proceeds through an intermediate called the thiosulfonic acid of this compound. This intermediate is then subjected to in-situ ring closure to form the final Methylene Blue structure. google.com This process highlights the role of cyclization in forming the characteristic phenothiazine core. While not a direct synthesis of this compound itself, it illustrates the application of these reaction types in the broader family of compounds to which it belongs.

Oxidative Coupling Reactions

A key step in the classical synthesis of this compound and its derivatives is oxidative coupling. The thiosulfonic acid of this compound, for example, is synthesized by the oxidative coupling of N,N-Dimethylaniline with 2-Amino-5-Dimethylaminophenyl Thiosulfonic acid. google.com Historically, the synthesis of the related Methylene Blue involved the nitrosylation of dimethylaniline, followed by reduction to form N,N-dimethyl-1,4-diaminobenzene, and subsequent oxidative coupling in the presence of hydrogen sulfide (B99878) and an oxidizing agent like iron(III) chloride. google.com Another variation involves the oxidation of a mixture of p-aminodimethylaniline and dimethylaniline in the presence of thiosulfonic acid, using an oxidizing agent like sodium dichromate, to form the thiosulfonic acid of this compound. google.com These oxidative coupling reactions are fundamental to forming the core structure of these complex molecules.

Preparation of Leuco this compound

Leuco this compound, also known as 4,4'-Bis(dimethylamino)diphenylamine, is the reduced, colorless form of this compound. ontosight.ai It serves as a crucial precursor in the synthesis of the dye itself. ontosight.aimyskinrecipes.com The leuco base can be oxidized to form the colored this compound compound. ontosight.ai This reversible oxidation-reduction property is central to its application. The reaction of Leuco this compound with oxidizing agents, such as p-benzoquinone derivatives, has been studied to understand the kinetics and mechanisms of this transformation. oup.com

Advances in Green Chemistry Principles for this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to chemical synthesis to reduce environmental impact. This includes the development of more environmentally friendly pathways and sustainable production methods.

Environmentally Benign Synthetic Pathways

Green chemistry emphasizes the use of less hazardous chemicals and the design of processes that are more energy-efficient and produce less waste. acs.org For instance, the development of solvent-free reactions or the use of water as a solvent are key strategies. rsc.org While specific research on green synthesis pathways for this compound is not extensively detailed in the provided results, the broader field of organic synthesis has seen a shift towards these methods. mdpi.comrsc.org For example, oxidative coupling reactions, a key step in this compound synthesis, are being developed using molecular oxygen as a green oxidant, often in conjunction with catalysts. rsc.orgrsc.org Such approaches aim to replace more toxic and environmentally harmful oxidizing agents used in classical methods.

Sustainable Production Methodologies

Sustainable production focuses on the entire lifecycle of a product, aiming to minimize environmental impact through resource efficiency and waste reduction. 3ds.com This includes the use of renewable feedstocks and the development of catalytic processes that are more efficient and generate fewer byproducts. elsevier.comrsc.org The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org In the context of reactions relevant to this compound synthesis, the move towards catalytic oxidative coupling reactions aligns with the goals of sustainable production. frontiersin.orgunirioja.es The development of sustainable and green catalytic processes for producing fuels and chemicals from biomass also provides a framework that could be adapted for the synthesis of complex molecules like this compound in a more sustainable manner. elsevier.com

Synthesis of this compound Derivatives and Analogues

The unique electronic and structural properties of this compound make it an attractive starting point for the synthesis of various derivatives and analogues. These synthetic pathways leverage the reactivity of the this compound core to build larger, more complex molecules with tailored properties.

Preparation of Polyarylamine Systems

The core structure of this compound is a foundation for creating polyarylamine systems, which are polymers with a backbone of repeating arylamine units. These materials are of significant interest due to their conductive and electroactive properties.

One approach involves using this compound-based arylamines to create polymers with high-spin multiplicity. For instance, a this compound-based arylamine, N,N,N',N',N'',N''-hexakis[4-(dimethylamino)phenyl]-1,3,5-benzenetriamine, has been shown to exhibit multiredox behavior and can be reversibly oxidized to form polycationic species with intramolecular high-spin correlations. researchgate.netacs.orgacs.org

Another strategy for synthesizing polyarylamine derivatives involves the electropolymerization of aniline (B41778) or its derivatives on functionalized electrodes. While not a direct use of this compound itself, the precursors to this compound, such as p-phenylenediamine (B122844) and its N-substituted derivatives, are key monomers in these processes. For example, a three-dimensional belt-like polyaniline (PAN) network can be prepared by the electrochemical polymerization of aniline on a p-phenylenediamine (PDA) functionalized glassy carbon electrode. researchgate.net This method involves covalently binding PDA to the electrode, followed by the electrochemical polymerization of aniline to form the polymer network. researchgate.net The resulting polyaniline derivatives, which share structural motifs with this compound, exhibit improved electrochemical stability. nsf.gov

The general mechanism for the electrochemical polymerization of aniline involves the oxidation of aniline monomers to form radical cations, which then couple and grow into polymer chains. mdpi.comsemanticscholar.org

Table 1: Electrochemical Synthesis of Polyaniline

Step Description
1. Monomer Oxidation Aniline monomers are oxidized at the electrode surface to form radical cations.
2. Dimerization The radical cations couple to form dimers.
3. Chain Growth Dimers further react to form long oligomers and eventually polyaniline chains.

This table outlines the fundamental steps in the electrochemical synthesis of polyaniline, a process related to the precursors of this compound. mdpi.comsemanticscholar.org

Intermediate Role in Synthesis of Related Compounds (e.g., Methylene Blue)

This compound, or more specifically its thiosulfonic acid derivative, is a well-established intermediate in the industrial synthesis of Methylene Blue, a vital thiazine (B8601807) dye with numerous applications. google.comquickcompany.inepo.org The classical synthesis route involves several key steps starting from N,N-dimethylaniline.

The process begins with the nitrosylation of N,N-dimethylaniline, followed by reduction to form p-amino-N,N-dimethylaniline. quickcompany.ingoogle.com This intermediate is then oxidized in the presence of sodium dichromate and sodium thiosulfate. quickcompany.in The subsequent reaction with another molecule of N,N-dimethylaniline leads to the formation of the thiosulfonic acid of this compound. google.comquickcompany.in This intermediate is characterized by its dark greenish-blue color in the reaction mixture. epo.orggoogle.com

The final step in the synthesis of Methylene Blue is the ring closure of the thiosulfonic acid of this compound. This is typically achieved by heating the mixture in the presence of an oxidizing agent like manganese dioxide or copper sulfate, which facilitates the formation of the thiazine ring, leading to the precipitation of Methylene Blue. quickcompany.inepo.orggoogle.com

Table 2: Key Stages in Methylene Blue Synthesis via this compound Intermediate

Stage Reactants/Precursors Product
1. Formation of p-amino-N,N-dimethylaniline N,N-dimethylaniline, Sodium nitrite, Acid (e.g., HCl), Reducing agent (e.g., Zinc dust) p-amino-N,N-dimethylaniline
2. Formation of this compound Intermediate p-amino-N,N-dimethylaniline, N,N-dimethylaniline, Sodium dichromate, Sodium thiosulfate Thiosulfonic acid of this compound
3. Ring Closure Thiosulfonic acid of this compound, Oxidizing agent (e.g., Manganese dioxide or Copper sulfate) Methylene Blue

This table summarizes the main chemical transformations in the synthesis of Methylene Blue, highlighting the central role of the this compound intermediate. google.comquickcompany.inepo.orggoogle.com

Recent improvements in this process aim to synthesize high-purity Methylene Blue without the need for isolating the thiosulfonic acid of this compound intermediate, thereby streamlining the production process. google.com

Electrochemical Behavior and Redox Chemistry of Bindschedler S Green

Reversible Redox Transformations of Bindschedler's Green Systems

This compound-based arylamines exhibit pronounced multi-redox behavior. acs.orgresearchgate.net A key example is the arylamine N,N,N',N',N'',N''-hexakis[4-(dimethylamino)phenyl]-1,3,5-benzenetriamine, which can be reversibly oxidized in a stepwise manner from a neutral state to a hexacationic species. acs.orgacs.org This series of one-electron redox processes indicates that the resulting polycationic states possess a significant lifetime, on the order of seconds, in solution at room temperature. acs.org

The stability of these oxidized species is a crucial feature. One-electron oxidized triarylaminium ions are known to be quite stable, even in the presence of water and air, provided they are sterically protected to prevent dimerization or cyclization reactions. researchgate.net This inherent stability allows for the systematic generation and study of various cationic states. The redox transformations are fundamental to understanding the electronic communication between the redox centers within the molecule. solubilityofthings.commdpi.com

Cyclic Voltammetry Studies of this compound Species

Cyclic voltammetry (CV) is a primary tool for investigating the electrochemical behavior of this compound and its analogues. researchgate.netpixel-online.net CV studies reveal the redox potentials associated with each electron transfer step and provide information about the reversibility of these processes. researchgate.net

For instance, the cyclic voltammogram of N,N,N',N',N'',N''-hexakis[4-(dimethylamino)phenyl]-1,3,5-benzenetriamine shows multiple, well-defined redox waves, confirming the sequential removal of electrons. acs.org The measurements, typically conducted in a non-aqueous solvent like benzonitrile (B105546) with a supporting electrolyte, demonstrate the accessibility of various oxidation states from monocation to hexacation. acs.orgacs.org

Oxidation StateDescription
Neutral The ground state of the arylamine.
Monocation to Hexacation Successive one-electron oxidations leading to polycationic species. acs.orgacs.org

Investigation of Multi-redox Processes in Arylamine Derivatives

The study of multi-redox processes extends to a variety of arylamine derivatives. researchgate.netresearchgate.net Bridged bis(triarylamines), for example, typically undergo two or more redox processes. researchgate.net The design of these molecules, including the nature of the bridging units and substituents, allows for the fine-tuning of their redox potentials. researchgate.net This tunability is essential for creating systems with specific electronic properties, such as those desired for molecular electronics or charge-storage materials. The investigation of these multi-redox systems provides a deeper understanding of intramolecular electron transfer and the interactions between redox-active sites. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy in Redox Mechanism Elucidation

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful technique for studying species with unpaired electrons, such as the radical cations formed during the oxidation of this compound derivatives. dgk-ev.denih.govwikipedia.org ESR provides detailed information on the electronic structure, spin states, and the delocalization of the unpaired electron within the molecule. nih.gov

In the context of this compound-based systems, ESR is used to characterize the polycationic species generated at different stages of oxidation. acs.org The appearance of characteristic ESR spectra upon chemical or electrochemical oxidation confirms the formation of radical species. acs.orgacs.org

Characterization of High-Spin Multiplicity in Polycations

A significant area of research is the investigation of high-spin multiplicity in the polycations of this compound-based arylamines. acs.orgresearchgate.net By generating polycationic species with multiple unpaired electrons, it is possible to create molecules with high-spin ground states. For the N,N,N',N',N'',N''-hexakis[4-(dimethylamino)phenyl]-1,3,5-benzenetriamine system, the stepwise oxidation leads to the formation of poly(cation radical)s. acs.org ESR spectroscopy is instrumental in identifying the spin multiplicity (e.g., doublet, triplet, quartet) of these species at each oxidation level. acs.org

Determination of Spin States

Pulsed ESR techniques, such as electron spin transient nutation spectroscopy, provide an unequivocal determination of the spin state at each oxidation stage. acs.org This method allows for the precise measurement of the number of interacting unpaired electrons, thereby confirming the spin multiplicity of the polycationic species. acs.org For example, the one-electron oxidation of the parent arylamine generates a cation radical (doublet state), while further oxidation can lead to dicationic species that may exist in either a singlet or a triplet state, depending on the extent of electronic coupling between the radical centers. acs.org The tetracationic species of a related trimacrocyclic arylamine has been found to be in a spin-quintet state. researchgate.net

Spectroscopic Characterization and Electronic Structure of Bindschedler S Green

Absorption Spectroscopy of Bindschedler's Green and Derivatives

The study of how this compound absorbs light is fundamental to understanding its color and electronic behavior. Absorption spectroscopy reveals the energy differences between electronic states in the molecule.

The intense color of this compound is attributed to strong absorption in the visible region of the electromagnetic spectrum. renishaw.com The primary absorption band corresponds to an electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This is broadly classified as a π→π∗ transition, which is characteristic of molecules with extensive conjugated π-electron systems. mdpi.com

However, a more nuanced understanding comes from recognizing this compound as an azomethine analogue of diarylmethane dyes. rsc.org Its electronic spectrum is not governed by a simple π→π∗ transition alone. Detailed quantum chemical studies have revealed that the lowest energy electronic excitation involves a significant degree of configuration interaction between a methine-like ππ* excitation and an nπ* excitation. rsc.org The nπ* excitation originates from the non-bonding lone pair of electrons on the central azomethine nitrogen atom, a feature absent in corresponding diarylmethane dyes like Michler's Hydrol Blue. rsc.org This interaction is a key feature that distinguishes the electronic structure of this compound.

Furthermore, computational models predict a dipole-allowed band in the blue to near-UV region of the spectrum, which has a polarization parallel to the main, lowest-energy absorption band. rsc.org The presence of this additional band has forced a revision of earlier assumptions about the nature of the low-energy spectra of azomethine dyes. rsc.org Experimental studies on the reaction of Leuco this compound (BGH) with chloranil (B122849) (CA) in acetone (B3395972) have identified the formation of the colored this compound cation, which exhibits a strong, broad absorption band with a maximum at approximately 725 nm. oup.com

The three-dimensional structure of this compound has a profound impact on its absorption properties. While a planar geometry would maximize π-system conjugation, steric hindrance between hydrogen atoms on the terminal aromatic rings prevents the molecule from being perfectly flat. acs.org Optimized geometries from computational models show that the molecule adopts a non-coplanar structure with C2 symmetry. acs.org This twisting of the phenyl rings relative to the central plane alters the orbital overlap and, consequently, the energy of the electronic transitions.

Substituents on the aromatic rings can also significantly modify the absorption characteristics. This phenomenon has been studied in related dye systems, such as derivatives of Malachite Green. For these dyes, substituents in the 3- or 4-positions of the phenyl rings have a minimal effect on the intensity of the main absorption band but do shift its position (wavelength). researchgate.net In contrast, bulky substituents placed in the 2-position (ortho to the point of attachment) cause a marked increase in the absorption intensity, an effect that correlates with the van der Waals radius of the substituent. researchgate.net This is attributed to the substituent-induced changes in the twisting angle of the phenyl ring, which can either enhance or inhibit the electronic transitions responsible for the color. The loss of planarity caused by steric hindrance can lead to a bathochromic shift (a shift to longer wavelengths). acs.org

Table 1: Absorption Characteristics of this compound and Related Dyes

CompoundSolvent/SystemAbsorption Maximum (λmax)Molar Absorptivity (ε)
This compound CationAcetone (from BGH/Chloranil reaction)725 nm oup.comNot Reported
Indamine Dyes (general class)Polymer Film600 - 720 nmNot Reported
Malachite Green (comparative diarylmethane dye)Water616.5 nm omlc.org148,900 cm-1/M omlc.org

Analysis of Electronic Excitation Bands and Transitions

Fluorescence Properties and Applications

Fluorescence is the emission of light by a substance that has absorbed light. While many dyes are highly fluorescent, this is generally not the case for this compound and related triarylmethane-type dyes in fluid solutions. These molecules typically exhibit very low fluorescence quantum yields. omlc.org The efficiency of fluorescence is compromised by rapid, competing non-radiative decay pathways that allow the excited molecule to return to the ground state without emitting a photon. acs.org

For structurally similar dyes like Malachite Green, a fluorescence spectrum is often not even recorded due to the extremely low emission intensity in solution. omlc.org This poor fluorescence is attributed to efficient internal conversion, a non-radiative process facilitated by the conformational flexibility of the molecule. acs.org The phenyl rings can rotate freely, and this motion provides a pathway for the excited-state energy to be dissipated as heat rather than emitted as light. When such molecules are placed in a restrictive environment, for example, within the protective β-barrel of a protein or in a highly viscous solvent, their fluorescence can be enhanced because the conformational motions that lead to non-radiative decay are hindered. acs.org Given its structural similarity to these dyes, this compound is expected to be, at best, a very weak fluorophore in typical solvents.

Reaction Mechanisms and Chemical Reactivity of Bindschedler S Green

Mechanistic Studies of Oxidation Reactions

The oxidation of Bindschedler's green leuco base is a key process in its application as an indicator and in other redox-sensitive systems. This transformation involves the removal of electrons from the leuco form, resulting in the formation of the colored this compound cation.

The oxidation of this compound leuco base (BGL) can be catalyzed by various species, a property leveraged for the trace determination of those catalysts. researchgate.net The reactions with oxidants like sodium peroxodisulfate (Na₂S₂O₈) and hydrogen peroxide (H₂O₂) are particularly notable. researchgate.net

With Peroxodisulfate : The redox reaction between BGL and sodium peroxodisulfate can be used for the sensitive detection of iron (III) and iron (II). researchgate.net The presence of iron ions catalyzes the oxidation, allowing for their quantification at parts-per-billion (ppb) levels. researchgate.net This method has been optimized for batch determinations, with detection limits around 15 ppb for Fe(III) and 20 ppb for Fe(II). researchgate.net

With Hydrogen Peroxide : Similarly, the reaction between BGL and hydrogen peroxide is catalyzed by Fe(III), providing a highly sensitive analytical method for its determination. researchgate.net Hydrogen peroxide is a key metabolite in cellular redox processes and acts as a second messenger. nih.gov Its reaction with BGL in the presence of an iron catalyst allows for the detection of iron traces down to approximately 3.75 ppb. researchgate.net The mechanism involves the catalytic decomposition of H₂O₂ by the iron catalyst, which then oxidizes the BGL. researchgate.netchim.lu High concentrations of H₂O₂ can sometimes lead to the inactivation of biocatalysts, a factor that must be controlled in enzymatic systems. nih.gov

This compound is a valuable redox indicator due to the distinct color change between its oxidized (green/blue) and reduced (colorless) forms. myskinrecipes.comchemimpex.com This property makes it useful for monitoring the progress of certain chemical reactions and for determining the endpoint of redox titrations. myskinrecipes.com

Its function as an indicator is based on its own redox potential. It can accept or donate electrons to maintain a specific electrode potential in a solution, a process known as Eh buffering. osti.gov this compound is particularly useful in the pH range of 2 to 9.5 and shows evidence of forming a semiquinone radical intermediate, which can facilitate the one-electron transfer steps common in the redox chemistry of elements like actinides. osti.gov The reversible nature of its oxidation allows it to provide clear visual cues in response to changes in the chemical environment. chemimpex.com

Catalyzed Redox Reactions Involving this compound (e.g., Peroxodisulfate, Hydrogen Peroxide)

Reactions of Leuco this compound with Organic Acceptors (e.g., p-Benzoquinones)

The reaction between Leuco this compound (BGH) and various p-benzoquinone derivatives has been studied to understand its hydride-transfer mechanism. oup.comoup.com These reactions are typically followed spectrophotometrically using stopped-flow techniques, which allow for the measurement of rapid kinetic events. oup.comresearchgate.net

The reaction between BGH and p-benzoquinones in an acetone (B3395972) solvent is found to be reversible. oup.comoup.com The rate of the reaction is highly dependent on the oxidation-reduction potentials of the specific p-benzoquinone used. oup.comresearchgate.net Kinetic studies have provided rate data and activation parameters for both the forward and backward reactions. oup.comresearchgate.net

Kinetic Parameters for the Reaction of Leuco this compound (BGH) with p-Benzoquinones
p-Benzoquinone DerivativeReaction ConditionObservationReference
Various derivativesAcetone solventReaction is reversible; rate depends on the quinone's redox potential. oup.comresearchgate.net
Tetracyanoethylene-A relatively stable radical ion pair is formed. researchgate.net
General p-benzoquinonesLow temperatureInvolvement of three kinds of intermediates observed in absorption spectra. oup.com

Photochemical Reactivity and Electron Transfer Dynamics

The interaction of this compound and related molecules with light induces a range of complex and rapid phenomena, including electron and energy transfer, which are fundamental to its photochemical applications.

Photoinduced electron transfer (PET) is a fundamental process where a molecule's absorption of light leads to the transfer of an electron from a donor to an acceptor, creating radical ions. numberanalytics.com This process can initiate a variety of chemical reactions under mild conditions. numberanalytics.comresearchgate.net In the context of this compound, its derivatives can participate in such light-initiated events. For example, a this compound-based arylamine has been synthesized and its polycations, which possess high-spin multiplicity, have been studied. omu.ac.jpresearchgate.net Anion binding has also been shown to be a strategy to construct supramolecular donor-acceptor complexes that facilitate photoinduced electron transfer. rsc.org The efficiency of these processes can be influenced by factors such as solvent and the specific electronic structure of the molecules involved. nih.gov

To understand the intricate processes that occur immediately after light absorption, scientists use femtosecond (fs) laser spectroscopy. researchgate.netnih.gov These techniques can resolve events on a timescale of 10⁻¹⁵ seconds. Studies on complex molecular systems, such as a π-conjugated bodipy-anthracene-radical triad, reveal a cascade of ultrafast dynamics including electron transfer, energy transfer, and the formation of charge-separated ion-pair states. omu.ac.jpresearchgate.net While direct studies on this compound itself are less common in the provided results, research on related complex dyes and materials shows that upon photoexcitation, molecules can undergo intersystem crossing (ISC) to triplet states in sub-picosecond timescales, which is crucial for subsequent photochemical reactions. nih.govnih.gov These ultrafast techniques are essential for mapping the sequential dynamics from initial light absorption to the formation of reactive intermediates. nih.gov

Light-Initiated Electron Transfer Processes

Interactions with Specific Chemical Species (e.g., Active Chlorine)

The interaction of this compound leuco base with active chlorine species, such as hypochlorous acid (HOCl) and hypochlorite (B82951) ions (OCl⁻), is a primary example of its chemical reactivity and the basis for its use as an indicator in analytical chemistry for the determination of free chlorine in water. stackexchange.comchemicaljournals.com The reaction involves the oxidation of the colorless leuco form to the intensely colored this compound cation.

The proposed mechanism involves a one-electron oxidation of the this compound leuco base by hypochlorous acid. This initial step results in the formation of a stable, colored radical cation, which is a type of Würster dye. stackexchange.com This radical cation is responsible for the characteristic green-blue color observed in the presence of active chlorine.

The reaction can be represented in the following steps:

Initial Oxidation: The this compound leuco base donates an electron to the active chlorine species (e.g., HOCl), forming the this compound radical cation and a chlorine radical. stackexchange.com

Color Formation: The resulting radical cation is a resonance-stabilized species with a delocalized unpaired electron across the aromatic system, which leads to strong absorption in the visible spectrum and thus its intense color.

Under conditions of high oxidant concentration, further oxidation of the radical cation can occur, leading to the formation of a colorless imine product. stackexchange.com This is why the concentration range for accurate colorimetric analysis is limited.

The reactivity of this compound with active chlorine is influenced by pH. The equilibrium between hypochlorous acid and hypochlorite ion is pH-dependent, which in turn affects the oxidizing potential of the solution and the rate of reaction.

The interaction with active chlorine has been utilized in the development of analytical methods for water quality testing. This compound, immobilized on a solid support like silica (B1680970) gel, can be used for the rapid determination of residual active chlorine in water samples. ontosight.ai

Interactive Data Table: Reactivity of this compound with Active Chlorine

Reactant Oxidizing Agent Key Product Observed Color Reaction Type
This compound Leuco BaseActive Chlorine (HOCl/OCl⁻)This compound Radical CationGreen-BlueOne-Electron Oxidation

Interactive Data Table: Research Findings on this compound and Related Compounds' Reactivity

Compound/System Research Focus Key Findings Reference
N,N-diethyl-p-phenylenediamine (DPD) / Free ChlorineReaction MechanismOxidation proceeds via a one-electron transfer to form a colored radical cation (Würster Dye). Further oxidation at high chlorine concentrations leads to a colorless imine. stackexchange.comechemi.com
This compound / Active ChlorineAnalytical ApplicationUsed for the determination of residual active chlorine in water, often by immobilization on silica gel. ontosight.ai
This compound Leuco BaseGeneral ReactivityCan be oxidized to form a colored compound, making it useful in dye and pigment synthesis. ontosight.ai

Advanced Research Applications of Bindschedler S Green

Analytical Chemistry Applications

The distinct redox-dependent color change of Bindschedler's green has been fundamental to its application in diverse analytical techniques. Its utility spans from being a simple visual indicator to a key component in sophisticated automated analytical systems.

Development of Colorimetric Reagents and Indicators

This compound is a notable redox indicator that exhibits a distinct color change at a specific electrode potential, making it valuable for monitoring redox titrations. asdlib.org The oxidized form of the dye is intensely colored, while its reduced form, known as this compound leuco base (BGL), is colorless. chemimpex.comontosight.ai This reversible transformation between the colored and colorless states forms the basis of its application in colorimetric assays. chemimpex.com The vivid coloration allows for the visual or spectrophotometric detection and quantification of various chemical species. chemimpex.com

The leuco base of this compound is a stable compound that can be oxidized to the vibrant green dye, a property that has been harnessed in various analytical methods. ontosight.ai This transformation serves as a reliable indicator reaction in numerous analytical procedures.

Trace Metal Determination and Speciation

The catalytic activity of certain trace metals on the oxidation of this compound leuco base has been exploited to develop highly sensitive methods for their determination. These methods are often characterized by low detection limits and the potential for automation.

A method for the determination of iron at parts-per-billion (ppb) levels has been developed based on its catalytic effect on the oxidation of this compound leuco base (BGL) by hydrogen peroxide. researchgate.net The resulting this compound (BG+) displays a maximum absorbance at 725 nm. researchgate.net The reaction rate is directly proportional to the iron concentration, allowing for quantification. researchgate.net By adjusting reaction conditions such as time and temperature, it is possible to determine iron concentrations as low as 0.5 ng/25 ml. researchgate.net

Furthermore, a liquid chromatography-catalytic analysis detection method enables the automated fractional determination of iron(II) and iron(III). This technique involves the chromatographic separation of the iron species followed by their detection based on the catalytic reaction with this compound leuco base. The detection limits for this method are reported to be 8.2 nmol dm⁻³ for iron(II) and 1.7 x 10² nmol dm⁻³ for iron(III).

AnalyteMethodOxidantDetection Wavelength (λmax)Detection LimitReference
Iron (ppb levels)Catalytic SpectrophotometryHydrogen Peroxide725 nm0.5 ng/25 ml researchgate.net
Iron(II)Liquid Chromatography-Catalytic AnalysisHydrogen PeroxideNot Specified8.2 nmol dm⁻³
Iron(III)Liquid Chromatography-Catalytic AnalysisHydrogen PeroxideNot Specified1.7 x 10² nmol dm⁻³

An automated method for the determination and speciation of vanadium(IV) and vanadium(V) in natural waters utilizes the catalytic effect of vanadium on the oxidation of this compound leuco base (BGL) by potassium bromate. researchgate.net This method is integrated into an air-segmented continuous flow analysis (ASCFA) system. researchgate.net The system allows for the selective preconcentration of V(V) and V(IV) on different chelating resins before their sequential elution and detection. researchgate.net The concentration of the vanadium species is determined by measuring the absorbance of the this compound formed. researchgate.net

A flow injection analysis (FIA) method has also been developed for the sensitive and simple determination of trace vanadium. osti.gov This method is based on the catalytic oxidation of BGL by potassium bromate, with the resulting this compound being monitored spectrophotometrically at 725 nm. osti.gov

Vanadium SpeciesMethodOxidantKey FeaturesDetection RangeStandard Deviation (at 5.0 nM)Reference
V(IV) and V(V)Automated Column Extraction and ASCFAPotassium BromateSelective resin separation0.05–15.0 nMV(IV): 1.1% researchgate.net
V(IV) and V(V)Automated Column Extraction and ASCFAPotassium BromateSelective resin separation0.05–15.0 nMV(V): 0.9% researchgate.net
Vanadium(IV)Flow Injection AnalysisPotassium BromateRapid analysis (60 samples/h)0–80 ppbNot Specified osti.gov
Catalytic Detection of Iron(III) and Iron(II)

Enzymatic Assay Development

This compound has found application in the development of enzymatic assays, where its formation is coupled to the activity of a specific enzyme. This allows for the indirect measurement of the enzyme's activity or the concentration of its substrate.

A differential amperometric method has been developed for the measurement of serum lactate (B86563) dehydrogenase (LDH) activity using this compound. nih.gov Additionally, a coupled enzymatic assay has been described for the determination of pyruvate (B1213749), a product of the LDH-catalyzed reaction. In this assay, pyruvate oxidase produces hydrogen peroxide, which then, in the presence of horseradish peroxidase, oxidizes a leuco dye (DA-64) to form this compound, detectable at 727 nm. nih.gov

It is important to note that cellular components such as NADH can interfere with the assay by reducing this compound back to its colorless leuco form. nih.gov Pre-treatment steps, for instance with LDH itself to reduce NADH levels, can mitigate this interference. nih.gov

AssayPrincipleDetection MethodWavelength (λmax)Key ConsiderationsReference
Lactate Dehydrogenase ActivityDifferential AmperometryAmperometricNot ApplicableDirect measurement of serum LDH activity nih.gov
Pyruvate (coupled to LDH activity)Coupled Enzymatic AssayColorimetric727 nmPotential interference from NADH nih.gov
Detection and Quantification of Hydrogen Peroxide Generation

This compound (BG) serves as a valuable chromogenic indicator in the detection and quantification of hydrogen peroxide (H₂O₂). The methodology is centered on its leuco form, this compound leuco base (LBG), which is colorless. In the presence of hydrogen peroxide and a suitable catalyst, such as iron(II) or the enzyme horseradish peroxidase, LBG is oxidized. This oxidation reaction results in the formation of the intensely colored this compound cation radical, which exhibits a strong absorbance in the visible spectrum.

The intensity of the resulting green color is directly proportional to the concentration of hydrogen peroxide in the sample. This relationship allows for the quantitative measurement of H₂O₂ using spectrophotometry. A flow injection analysis (FIA) method has been described for the determination of hydrogen peroxide where LBG acts as the color reagent with an iron(II) catalyst. ontosight.ai This reaction provides a basis for sensitive assays used in various fields to measure H₂O₂ generation, a key indicator of oxidative stress. While other methods exist for H₂O₂ detection, the use of LBG offers a specific colorimetric approach. ontosight.ai

Table 1: Spectrophotometric Assay for Hydrogen Peroxide Using this compound Leuco Base

ParameterDescriptionReference
Principle Oxidation of colorless this compound Leuco Base (LBG) by H₂O₂ into the colored this compound (BG). ontosight.ai
Reagents This compound Leuco Base (LBG), Catalyst (e.g., Iron(II) or Peroxidase). ontosight.ai
Detection Method Spectrophotometry (measurement of absorbance of the green solution). ontosight.ai
Application Quantitative determination of hydrogen peroxide concentration in aqueous samples. ontosight.ai

Immobilized Systems for Chemical Sensing

The properties of this compound have been effectively utilized in immobilized systems for sensitive chemical sensing. These systems confine the reagent to a solid support, which can enhance stability, allow for reuse, and enable integration into continuous flow analysis devices.

One notable application is in a continuous flow system for the determination of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). In this system, the enzyme diaphorase is immobilized on glass beads. this compound is used as a mobile electron acceptor. As the sample containing NADH passes through the immobilized enzyme column, the enzyme catalyzes the reduction of this compound by NADH. The reduced form is then detected downstream by voltammetry. This system was found to be highly sensitive, with researchers noting that this compound was a superior proton acceptor compared to other compounds tested, such as p-iodonitrotetrazolium chloride and resazurin. The detection limit for NADH using this method was 1 x 10⁻¹² M.

Another example involves the use of chelating resins to separate and preconcentrate different species of vanadium from natural waters. scispace.com After separation on the resin columns, the vanadium concentration is determined using an air-segmented continuous flow analysis (ASCFA) system. The detection chemistry is based on the catalytic effect of vanadium on the oxidation of this compound leuco base by bromate. The resulting absorbance of the this compound formed is measured to quantify the vanadium species. scispace.com

Table 2: Examples of Immobilized Systems Utilizing this compound

SystemAnalyteImmobilized ComponentRole of this compoundDetection MethodReference
Enzyme-Based Flow Injection Analysis NADHDiaphorase on glass beadsElectron acceptor reduced by NADH/enzymeVoltammetry
Flow Analysis with Resin Separation Vanadium(IV) and Vanadium(V)Chelating resinsLeuco base is oxidized in a vanadium-catalyzed reactionSpectrophotometry scispace.com

Biological and Biomedical Research Applications

Nuclear Staining in Histology and Cytology

While this compound is a potent dye, its use as a primary nuclear stain in routine histology and cytology is not well-documented in mainstream research. Histological staining protocols typically rely on other well-established dyes like hematoxylin, which specifically binds to the heterochromatin in cell nuclei, often used in combination with a counterstain like eosin (B541160) (H&E stain). chemwhat.com Other common nuclear stains include nuclear fast red (kernechtrot), methyl green, and various fluorescent dyes like DAPI and Hoechst. mdpi.comtheinstituteoffluorescence.com A single study on boron deficiency in plants noted that this compound was slightly reduced by fibrovascular tissue, but this does not constitute evidence of its established use as a specific nuclear stain. scispace.com

DNA Binding Studies for Cellular Analysis

There is limited evidence to suggest that this compound is used for direct DNA binding studies in cellular analysis. Research in this area is dominated by fluorescent dyes that exhibit significant changes in their quantum yield upon binding to DNA, making them ideal for quantification and visualization. theinstituteoffluorescence.com Widely used DNA-binding dyes include members of the SYBR Green, PicoGreen, and Hoechst families. theinstituteoffluorescence.comscribd.com These dyes are chosen for their high affinity and specificity for DNA, with binding modes that include intercalation and minor groove binding. theinstituteoffluorescence.combiotium.com While this compound's leuco base is known to interact with biological molecules, its application as a specific DNA-binding probe for cellular analysis is not a prominent area of research. ontosight.ai

Investigations in Drug Development and Toxicity Assessments

This compound finds a specific niche in the broader field of drug development, primarily in analytical applications rather than as a therapeutic or direct toxicological agent. Its leuco base form is used as a chemical reference standard and a reagent in analytical method development and validation. chemwhat.comclearsynth.com Specifically, it can be used for quality control (QC) applications during the commercial production of pharmaceuticals and in the submission of Abbreviated New Drug Applications (ANDAs). chemwhat.com This involves using the compound to ensure the accuracy and precision of analytical tests that measure drug purity, stability, and other critical quality attributes. While it is cited as a compound of interest for biological research that can inform drug development, its primary role is in the supporting analytical chemistry that ensures drug quality. ontosight.ai

Interactions with Biological Molecules

This compound is known to interact with several types of biological molecules, particularly enzymes. These interactions are the basis for some of its key analytical applications.

The most characterized interaction is its role as an enzyme substrate. As an electron acceptor, this compound can be reduced by oxidoreductase enzymes. A clear example is its interaction with the enzyme diaphorase. In the presence of NADH, diaphorase catalyzes the transfer of electrons to this compound, converting it to its reduced form. This specific enzymatic reaction has been harnessed to create highly sensitive biosensors for NADH.

Conversely, the leuco form of this compound (LBG) acts as a substrate for oxidizing enzymes like peroxidases. In the presence of hydrogen peroxide, enzymes such as horseradish peroxidase catalyze the oxidation of LBG to the colored this compound. This enzyme-mediated interaction forms the basis of sensitive assays for detecting both peroxidase activity and hydrogen peroxide levels. ontosight.ai These interactions highlight the utility of this compound as a tool to probe specific enzymatic activities. nih.gov

Materials Science and Dyeing Chemistry

This compound and its leuco base form have significant applications in materials science and dyeing chemistry, owing to their vibrant coloration and chemical reactivity. chemimpex.comoaskpublishers.comissn.org

Application as Dye Precursor in Textile and Paper Industries

This compound leuco base serves as a precursor in the synthesis of dyes for the textile and paper industries. chemimpex.commyskinrecipes.com In the textile industry, it is used to create cationic dyes known for their bright and vivid colors. myskinrecipes.com These dyes are particularly effective for synthetic fibers like polyester, offering good colorfastness and durability. myskinrecipes.com The stability and ease of application of this compound leuco base make it a preferred choice in various dyeing processes. chemimpex.comchemimpex.com

In the paper industry, this compound is utilized in the production of colored papers. chemimpex.comchemimpex.com Its application enhances the aesthetic appeal of the paper while also providing resistance to fading. chemimpex.com

IndustryApplication of this compound Leuco BaseBenefits
Textile Precursor for cationic dyesBright, vivid colors, good colorfastness, durability on synthetic fibers. myskinrecipes.com
Paper Production of colored papersEnhanced aesthetics, fade resistance. chemimpex.comchemimpex.com

Formulation in Specialized Inks and Coatings

The color-changing properties of this compound leuco base make it a valuable component in the formulation of specialized inks and coatings. chemimpex.com These innovative applications leverage the compound's ability to respond to environmental changes with a clear visual cue. chemimpex.com It is found in artist inks and paints, providing a reliable and vibrant color source. chemimpex.comchemimpex.com The development of such specialized inks and coatings is an active area of research, with the potential for creating novel materials with dynamic visual properties. chemimpex.comdavisint.comgreenpackcoatings.comkosterkeunen.eu

Utilization as Fluorescent Dye and Fluorochrome

This compound is recognized for its fluorescent properties and is used as a fluorescent dye and fluorochrome. researchgate.netchemicalbook.com A fluorochrome is a fluorescent compound that can emit light of a longer wavelength after absorbing radiation. researchgate.net This property is particularly useful in various analytical and imaging techniques. While this compound itself is a diphenyl ammonium (B1175870) compound, its structural relative, leucomethylene blue, which is a phenothiazine (B1677639), is also known to act as a fluorochrome. chemicalbook.comresearchgate.net The study of such fluorescent dyes is crucial for developing advanced diagnostic and research tools. google.comembrapa.br

Environmental Monitoring and Quality Control

The distinct colorimetric properties of this compound make it a valuable tool in environmental monitoring and quality control. chemimpex.comadroit.nzlicor.com Its ability to provide clear visual indicators in response to chemical changes allows for its use in detecting specific substances and monitoring environmental conditions. chemimpex.com

Detection of Residual Active Chlorine in Water Samples

This compound is utilized in analytical methods for the detection of residual active chlorine in water samples. Its reaction with chlorine results in a distinct color change, enabling the quantification of chlorine levels. This application is crucial for ensuring water quality and safety.

Applications in Environmental Change Monitoring

The responsive nature of this compound to environmental stimuli makes it suitable for applications in monitoring environmental changes. chemimpex.comox.ac.ukazocleantech.com Its color-changing ability can be harnessed to create sensors and indicators for various environmental parameters. combinatorialpress.com This is part of a broader effort to develop new technologies for monitoring and managing the environment in the face of challenges like climate change. lincoln.ac.nzbnm.gov.my

Integration into Green Analytical Chemistry Methods

The principles of Green Analytical Chemistry (GAC) encourage the development of analytical methodologies that are safer, more efficient, and environmentally benign. mdpi.comacs.orgnih.gov This involves minimizing the use of hazardous substances, reducing waste, and lowering energy consumption. mdpi.comacs.org this compound (BG) and its leuco form, this compound leuco base (BGL), have been integrated into such methods, particularly in the field of environmental monitoring, by serving as sensitive reagents in spectrophotometric analyses. chemimpex.comsmacgigworld.com Their application in catalytic-kinetic spectrophotometry allows for the determination of trace amounts of pollutants in environmental samples, aligning with the GAC goal of developing methods for real-time pollution monitoring. acs.orgresearchgate.net

The utility of this compound in green analytical chemistry is prominently demonstrated in the quantification of metal ions in aqueous systems. These methods are often based on the catalytic effect of the target analyte on the redox reaction between this compound leuco base and an oxidizing agent. The formation of the colored this compound radical cation is monitored spectrophotometrically, and its concentration correlates to the concentration of the metal ion catalyst.

Detailed Research Findings

Research has focused on optimizing these catalytic reactions for the sensitive and selective determination of specific metal ions. For instance, methods have been developed for the analysis of iron and vanadium species in water samples. researchgate.netresearchgate.net These techniques are significant as they provide the means to monitor the concentration of these elements, which can be of environmental concern, using methods that are often simpler and require less sophisticated instrumentation than alternatives like atomic absorption spectrometry or inductively coupled plasma-mass spectrometry. researchgate.net

An automated method combining selective column extraction with air-segmented continuous flow analysis (ASCFA) has been developed for the speciation of vanadium(IV) and vanadium(V) in natural waters. researchgate.net This system uses the catalytic detection of vanadium based on the this compound leuco base (BGL)–KBrO₃ system. researchgate.net The method allows for the selective preconcentration of V(V) and V(IV) on different chelating resins before quantification, enhancing the selectivity and sensitivity of the analysis. researchgate.net

Similarly, the catalyzed redox reaction between this compound (BGL) and oxidants like sodium peroxodisulfate or hydrogen peroxide has been employed for the trace determination of iron (Fe(III) and Fe(II)). researchgate.net Optimization of reaction conditions such as pH, reagent concentration, and temperature has led to methods with very low detection limits. researchgate.net

The table below summarizes the key analytical parameters from studies utilizing this compound for the determination of iron and vanadium.

Table 1: Application of this compound in the Spectrophotometric Determination of Metal Ions

Analyte Oxidizing Agent Matrix Limit of Detection (LOD) Linear Range Reference
Iron (III) Hydrogen Peroxide (H₂O₂) Environmental & Biological Samples 3.75 ppb - researchgate.net
Iron (III) Sodium Peroxodisulfate (S₂O₈²⁻) Water 15 ppb 5 - 200 ppb researchgate.net
Iron (II) Sodium Peroxodisulfate (S₂O₈²⁻) Water 20 ppb 5 - 200 ppb researchgate.net
Vanadium (IV) Potassium Bromate (KBrO₃) Natural Waters 0.05 nM 0.05 - 15.0 nM researchgate.net

These methods highlight the role of this compound as a valuable chromogenic reagent in developing analytical procedures consistent with the principles of green analytical chemistry. They offer high sensitivity for trace analysis, crucial for environmental monitoring, while often using aqueous systems and avoiding large quantities of hazardous organic solvents. mdpi.comchemimpex.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.